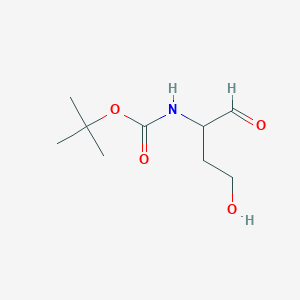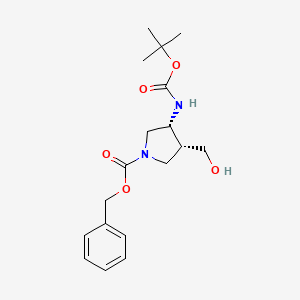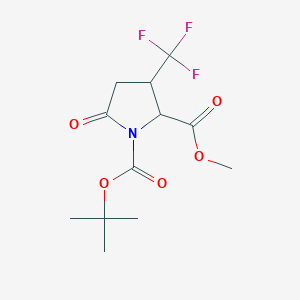
tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-hydroxy-1-oxobutan-2-yl group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of 1,4-butanediol and tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
化学反応の分析
Types of Reactions: tert-Butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Chemistry: tert-Butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: The compound is investigated for its potential use in drug development. Its ability to form stable carbamate linkages makes it a candidate for prodrug design and targeted drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals. It is also employed in the synthesis of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate involves the interaction of its carbamate group with nucleophiles. The carbamate group can undergo hydrolysis to release the active compound, which then interacts with molecular targets such as enzymes or receptors. The pathways involved include covalent modification of proteins and inhibition of enzyme activity .
類似化合物との比較
- tert-Butyl N-(4-aminobutyl)carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl (S)-(4-hydroxy-1-(1H-imidazol-4-yl)-3-oxobutan-2-yl)carbamate
Uniqueness: tert-Butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h6-7,11H,4-5H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQHQAQJGIJFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2712158.png)


![7-Fluoro-3-({1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2712163.png)

![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2712166.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2712168.png)
![N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2712169.png)

![3-chloro-2-{3-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]phenoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2712171.png)

![2-(3-methylphenoxy)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B2712175.png)

